REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:11][CH3:12])[CH:10]=1)[CH:6]=[O:7].[CH2:13](O)[CH2:14][CH2:15][OH:16].C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1.C1C=CC=CC=1>C1C=CC=CC=1.O>[CH3:12][O:11][C:9]1[CH:8]=[C:5]([CH:6]2[O:16][CH2:15][CH2:14][CH2:13][O:7]2)[CH:4]=[C:3]([O:2][CH3:1])[CH:10]=1 |f:2.3,5.6|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=O)C=C(C1)OC
|
Name
|
|
Quantity
|
9.15 g
|
Type
|
reactant
|
Smiles
|
C(CCO)O
|
Name
|
|
Quantity
|
3.02 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The benzene was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the remaining oil redissolved in dichloromethane
|
Type
|
WASH
|
Details
|
was washed with 10% NaHCO3 and H2O
|
Type
|
WASH
|
Details
|
The organic layer was washed over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oil in vacuo which
|
Type
|
CUSTOM
|
Details
|
was purified by flash column chromatography
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=C(C=C(C1)OC)C1OCCCO1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |